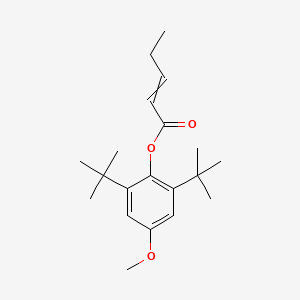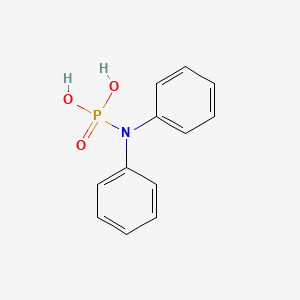![molecular formula C20H24O3SSi B14273105 1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 137125-19-0](/img/structure/B14273105.png)
1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is an organosulfur compound It is a derivative of 1,3-oxathiolane, a five-membered heterocycle containing sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Oxathiolan-5-one derivatives can be synthesized through the condensation of aldehydes with thioglycollic acid or α-mercaptopropionic acid . The reaction typically involves the formation of an intermediate, which is then converted into the desired product. For example, the condensation of phenylglyoxal with thioglycollic acid yields 2-substituted-1,3-oxathiolan-5-ones .
Industrial Production Methods
Industrial production methods for 1,3-oxathiolan-5-one derivatives are not well-documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as condensation reactions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxathiolan-5-one derivatives undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxathiolan-5-one can be reduced to form alcohols.
Substitution: The hydrogen atoms in the oxathiolane ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated or arylated oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolan-5-one derivatives have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: Some derivatives have shown potential as enzyme inhibitors or as components of biologically active molecules.
Medicine: Certain oxathiolane derivatives are being investigated for their antiviral and anticancer properties.
Industry: These compounds can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-oxathiolan-5-one derivatives depends on their specific application. For example, in medicinal chemistry, these compounds may act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiolane: The parent compound of 1,3-oxathiolan-5-one derivatives.
1,2-Oxathiolane: A related compound with a different arrangement of sulfur and oxygen atoms.
1,3-Oxathiane: A six-membered ring analog of 1,3-oxathiolane.
Uniqueness
1,3-Oxathiolan-5-one derivatives are unique due to the presence of the carbonyl group in the five-membered ring, which imparts distinct chemical reactivity and potential biological activity. The specific substitution pattern, such as the presence of the tert-butyl diphenylsilyl group, further enhances the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
137125-19-0 |
|---|---|
Molekularformel |
C20H24O3SSi |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C20H24O3SSi/c1-20(2,3)25(16-10-6-4-7-11-16,17-12-8-5-9-13-17)22-14-19-23-18(21)15-24-19/h4-13,19H,14-15H2,1-3H3 |
InChI-Schlüssel |
WBJCIFKMYOZCRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3OC(=O)CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

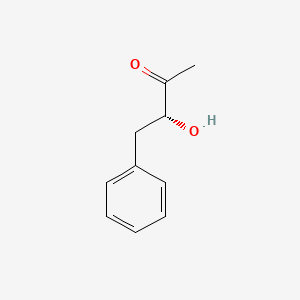
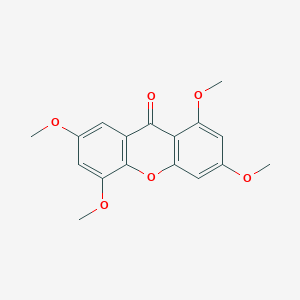
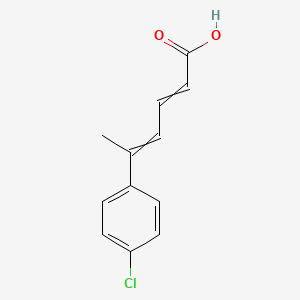
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

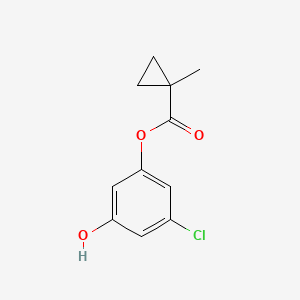
![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)

![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)

